I-CBP112 - 1640282-31-0

I-CBP112

Catalog Number: EVT-269908
CAS Number: 1640282-31-0
Molecular Formula: C27H36N2O5
Molecular Weight: 468.594
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (p300/CBP). [] These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. I-CBP112 acts as an acetyl-lysine competitive protein-protein interaction inhibitor, specifically targeting the bromodomains of CBP/p300. [] This selectivity makes I-CBP112 a valuable tool for dissecting the specific roles of CBP/p300 bromodomains in various biological processes and disease models.

Molecular Structure Analysis

The molecular structure of I-CBP112 is characterized by a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, substituted with specific functional groups that contribute to its binding affinity and selectivity for CBP/p300 bromodomains. [] This core structure mimics the natural ligand of bromodomains, acetylated lysine. The detailed analysis of the molecular structure, including bond lengths, angles, and spatial arrangement of atoms, would require computational modeling or X-ray crystallography data, which is not provided in the given literature.

Chemical Reactions Analysis

Specific details regarding the chemical reactions involving I-CBP112 are not described in the provided literature. As a bromodomain inhibitor, its primary interaction involves binding to the bromodomain cavity, competing with acetylated lysine residues. [] This binding interaction likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further investigations focusing on the reactivity and potential metabolic transformations of I-CBP112 are needed.

Mechanism of Action

I-CBP112 selectively binds to the bromodomain of CBP/p300, hindering its interaction with acetylated lysine residues on histone tails and other proteins. [] This disruption impairs the recruitment of CBP/p300 to chromatin, thereby modulating the expression of genes regulated by these histone acetyltransferases. [] For instance, I-CBP112 has been shown to reduce the expression of c-Myc, a key oncogene in various cancers. [] By modulating CBP/p300 activity, I-CBP112 exhibits anti-proliferative and differentiation-inducing effects in various cancer cell lines, including leukemia. []

Applications
  • Investigating the role of CBP/p300 bromodomains: I-CBP112 serves as a valuable tool to dissect the specific functions of CBP/p300 bromodomains in various cellular processes, including gene transcription, DNA repair, and cell cycle regulation. []

  • Targeting aberrant self-renewal in leukemia: I-CBP112 has demonstrated significant anti-leukemic potential by selectively targeting leukemia stem cells and impairing their self-renewal capacity. [, ] This activity highlights its potential as a therapeutic agent for leukemia treatment.

  • Synergistic effects with other anti-cancer agents: Studies have shown that I-CBP112 can synergize with other anti-cancer drugs, such as BET bromodomain inhibitors (e.g., JQ1) and chemotherapeutic agents (e.g., Doxorubicin), enhancing their cytotoxic effects on cancer cells. []

  • Modulating gene expression in cancer: I-CBP112 can effectively reduce the expression of oncogenes, such as c-Myc, and alter the expression of genes involved in cell cycle regulation and apoptosis, suggesting its potential as an epigenetic modulator in cancer therapy. []

  • Overcoming drug resistance in cancer: I-CBP112 has shown promising results in sensitizing cancer cells to chemotherapy drugs by declining the overexpression of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance. []

CBP30

  • Compound Description: CBP30 is a small molecule that binds to the bromodomain of CBP/p300. Unlike I-CBP112, CBP30 does not stimulate nucleosome acetylation by CBP/p300. []
  • Relevance: CBP30 serves as a valuable tool to study the different mechanisms of action of bromodomain ligands on CBP/p300. It highlights that binding to the bromodomain doesn't necessarily lead to activation, as seen with I-CBP112. [] CBP30 can neutralize the effects of I-CBP112 on p300/CBP, suggesting a competitive binding mechanism at the bromodomain. [] This finding underscores the specificity of I-CBP112's mode of action.

A-485

  • Compound Description: A-485 is a small molecule inhibitor targeting the histone acetyltransferase (HAT) domain of CBP/p300. []
  • Relevance: A-485 inhibits the catalytic activity of CBP/p300, while I-CBP112 targets its bromodomain, offering complementary approaches to modulate CBP/p300 function. [] Combining A-485 and I-CBP112 synergistically inhibits prostate cancer cell proliferation, demonstrating a potential advantage of targeting both domains. []

JQ1

  • Compound Description: JQ1 is a potent and selective small-molecule inhibitor of BET bromodomains, a family of proteins involved in transcriptional regulation. [, ]
  • Relevance: While I-CBP112 specifically targets the CBP/p300 bromodomain, JQ1 exhibits a broader inhibitory effect on the BET family bromodomains. [] Combining I-CBP112 with JQ1 demonstrates a synergistic effect on AML cell survival, suggesting a potential for combinatorial therapies targeting multiple bromodomain-containing proteins. [, ]
  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent for various cancers, including leukemia. It functions by interfering with DNA replication and repair. [, ]
  • Relevance: I-CBP112 enhances the sensitivity of some AML cell lines to doxorubicin, suggesting a potential for synergistic effects in combinatorial treatment strategies. [, ] This combination might improve treatment efficacy by simultaneously targeting different cellular pathways crucial for cancer cell survival.
  • Compound Description: BSP is a pan-bromodomain inhibitor, broadly targeting various bromodomains, including those of the BET family and potentially CBP/p300. []
  • Relevance: Unlike the more selective I-CBP112, BSP targets a broader range of bromodomains, potentially leading to a wider range of cellular effects. [] Comparing the effects of BSP and I-CBP112 on leukemic cells could help elucidate the specific contributions of CBP/p300 bromodomain inhibition. []

TPOP146

  • Compound Description: TPOP146 is a potent and selective CBP/P300 benzoxazepine bromodomain inhibitor structurally related to I-CBP112. []
  • Relevance: TPOP146 represents an advancement in the development of CBP/P300 bromodomain inhibitors, exhibiting high affinity for CBP and excellent selectivity over other bromodomains. [] The structural similarities and shared target make it a valuable compound for further investigation and comparison with I-CBP112.

2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold

  • Compound Description: This chemical scaffold is a key structural element in I-CBP112 and other CBP/P300 bromodomain inhibitors. It acts as an N-acetyl-lysine mimetic, enabling the inhibitors to bind to the bromodomain. []
  • Relevance: The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is crucial for the development of potent and selective CBP/P300 bromodomain inhibitors like I-CBP112. [] Exploring modifications to this scaffold could lead to the identification of novel inhibitors with improved potency, selectivity, or pharmacological properties.

Resveratrol (RSV)

  • Compound Description: Resveratrol is a natural polyphenol with antioxidant and anti-inflammatory properties. [] It has been shown to activate Sirt1, a deacetylase that counteracts the effects of CBP/p300. []
  • Relevance: Resveratrol, alongside I-CBP112, can rescue nicotinamide-induced mouse embryo developmental defects. [] Both compounds increase the level of Sirt1 and decrease H3K56ac, suggesting a potential interplay between their mechanisms of action. [] This finding highlights potential avenues for combinatorial therapeutic strategies utilizing both compounds.

Polydatin

  • Compound Description: Polydatin, a natural precursor of resveratrol, exhibits antioxidant and anti-inflammatory effects. []
  • Relevance: Polydatin, along with I-CBP112, has demonstrated protective effects against nicotinamide-induced mitochondrial dysfunction in early bovine embryos. [] This suggests a potential synergistic effect of these compounds in mitigating cellular stress and promoting embryo development, warranting further investigation.

Properties

CAS Number

1640282-31-0

Product Name

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.594

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N

SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

I-CBP112; I-CBP-112; I-CBP 112.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.